molecular formula C7H5FINO B8664441 N-(2-fluoro-4-iodophenyl)formamide

N-(2-fluoro-4-iodophenyl)formamide

Cat. No.: B8664441
M. Wt: 265.02 g/mol
InChI Key: LGEPQFZGDQOFFH-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-iodophenyl)formamide is an organic compound with the molecular formula C7H5FINO It is a derivative of phenylformamide, where the phenyl ring is substituted with fluorine and iodine atoms at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-4-iodophenyl)formamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-iodophenyl)formamide involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The electron-withdrawing nature of these substituents can modulate the compound’s reactivity and stability in biological systems .

Comparison with Similar Compounds

  • 2-Fluoro-4-chlorophenylformamide
  • 2-Fluoro-4-bromophenylformamide
  • 2-Fluoro-4-methylphenylformamide

Comparison: N-(2-fluoro-4-iodophenyl)formamide is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. Compared to its chlorinated or brominated analogs, the iodine substituent provides higher molecular weight and different reactivity patterns, making it suitable for specific applications in synthesis and material science .

Properties

Molecular Formula

C7H5FINO

Molecular Weight

265.02 g/mol

IUPAC Name

N-(2-fluoro-4-iodophenyl)formamide

InChI

InChI=1S/C7H5FINO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-4H,(H,10,11)

InChI Key

LGEPQFZGDQOFFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)F)NC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution (0° C.) of 4-iodo-2 fluoroaniline (3.05 g, 12.9 mmol) in tetrahydrofuran (15 mL) and toluene (15 mL), was slowly added a mixture of acetic anhydride (1.39 mL, 14.7 mmol) and formic acid (0.83 mL, 22.0 mmol). The reaction mixture was stirred at rt overnight, then diluted with ethyl acetate (100 mL) and 1N aqueous HCl (100 mL). The layers were separated, and the organic layer was washed with water and saturated sodium carbonate solution, and dried over sodium sulfate. The solvent was removed under reduced pressure to afford 2-fluoro-4-iodophenylformamide as an off-white solid (3.32 g, 97%). GC-MS ret. time 2.27 min, m/z 265 (M+); 1H NMR (300 MHz, CDCl3) δ: 7.37–7.51 (m, 3H), 8.13 (t, 1H), 8.46 (s, 1H).
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.39 mL
Type
reactant
Reaction Step Two
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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